N-[1-(2-chlorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
Description
N-[1-(2-chlorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Properties
Molecular Formula |
C18H21ClN4O |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
(2-chlorophenyl)-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H21ClN4O/c1-13-10-20-18(21-11-13)22(2)14-6-5-9-23(12-14)17(24)15-7-3-4-8-16(15)19/h3-4,7-8,10-11,14H,5-6,9,12H2,1-2H3 |
InChI Key |
YVDGKULQZVPDIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(2-chlorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves several steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amine group into the piperidine ring.
Substitution Reactions: Substitution of hydrogen atoms with functional groups such as chlorobenzoyl and dimethylpyrimidin.
Industrial production methods often involve optimizing these reactions for higher yields and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N-[1-(2-chlorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Cyclization: Formation of cyclic structures through intramolecular reactions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(2-chlorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-[1-(2-chlorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative with antiproliferative effects on cancer cells.
Matrine: Known for its anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
